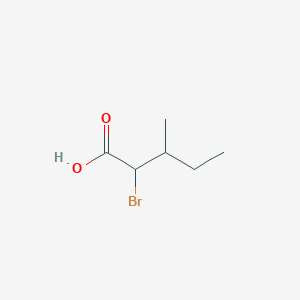
(2-Ethoxynaphthalen-1-yl)methanol
Vue d'ensemble
Description
(2-Ethoxynaphthalen-1-yl)methanol: is an organic compound belonging to the class of phenols. It is characterized by a naphthalene ring substituted with an ethoxy group at the 2-position and a hydroxymethyl group at the 1-position
Synthetic Routes and Reaction Conditions:
Direct Ethers Synthesis: One common method involves the reaction of 2-naphthol with ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
Reduction of Nitro Compounds: Another approach is the reduction of 2-ethoxynaphthalene-1-nitro compound using reducing agents like tin chloride or iron powder in acidic conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to meet industrial standards.
Analyse Des Réactions Chimiques
(2-Ethoxynaphthalen-1-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, tin chloride, and catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine, and strong acids like sulfuric acid.
Major Products Formed:
Oxidation: 2-Ethoxynaphthalene-1-carboxylic acid.
Reduction: 2-Ethoxynaphthalen-1-ylmethanolamine.
Substitution: Bromo- or chloro-substituted derivatives of 2-ethoxynaphthalene.
Applications De Recherche Scientifique
(2-Ethoxynaphthalen-1-yl)methanol: has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of various naphthalene derivatives used in organic synthesis and material science.
Biology: The compound is used in the study of enzyme inhibition and as a potential inhibitor for certain biological targets.
Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.
Mécanisme D'action
(2-Ethoxynaphthalen-1-yl)methanol: is compared with other similar compounds such as 2-ethoxynaphthalene and 1-naphthol . While these compounds share structural similarities, this compound is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties.
Comparaison Avec Des Composés Similaires
2-Ethoxynaphthalene
1-Naphthol
2-Methoxynaphthalene
1-Ethoxynaphthalene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
(2-ethoxynaphthalen-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-2-15-13-8-7-10-5-3-4-6-11(10)12(13)9-14/h3-8,14H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEQXNGDJGPZOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358452 | |
| Record name | (2-ethoxy-1-naphthyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690963-44-1 | |
| Record name | (2-ethoxy-1-naphthyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![8-Methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1597288.png)







